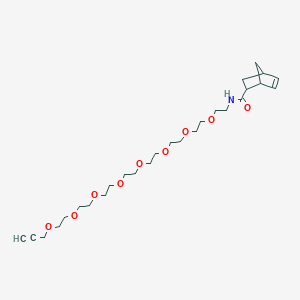
Norbornene-PEG8 Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornene-PEG8 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. Norbornene is a bicyclic hydrocarbon known for its reactivity in various chemical reactions, particularly in click chemistry. Polyethylene glycol is a polymer that enhances the solubility and biocompatibility of compounds. The propargyl group is an alkyne functional group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This combination makes this compound a versatile compound with applications in drug delivery, bioconjugation, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norbornene-PEG8 Propargyl typically involves the following steps:
Norbornene Functionalization: Norbornene is first functionalized with a PEG chain. This can be achieved through a reaction between norbornene and a PEG derivative, such as PEG-diol, under appropriate conditions.
Propargylation: The PEGylated norbornene is then reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Norbornene-PEG8 Propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group participates in CuAAC reactions with azides to form stable triazole linkages.
Substitution Reactions: The norbornene moiety can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions involving the propargyl group.
Palladium-Catalyzed Reactions: Palladium acetate and phosphine ligands are used in substitution reactions involving the norbornene moiety.
Major Products Formed
Triazole Derivatives: Formed from CuAAC reactions with azides.
Substituted Norbornene Derivatives: Formed from palladium-catalyzed substitution reactions.
Scientific Research Applications
Norbornene-PEG8 Propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry and other reactions.
Biology: Employed in bioconjugation to attach biomolecules, such as proteins and nucleic acids, to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanocarriers, for various industrial applications
Mechanism of Action
The mechanism of action of Norbornene-PEG8 Propargyl involves its reactivity in chemical reactions:
Comparison with Similar Compounds
Norbornene-PEG8 Propargyl can be compared with other similar compounds:
Norbornene-PEG2 Propargyl: Shorter PEG chain, resulting in different solubility and biocompatibility properties.
Norbornene-PEG4 Propargyl: Intermediate PEG chain length, offering a balance between solubility and reactivity.
Norbornene-PEG12 Propargyl: Longer PEG chain, providing enhanced solubility and biocompatibility but potentially reduced reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of norbornene, PEG, and propargyl groups allows for efficient bioconjugation, drug delivery, and material synthesis. The compound’s reactivity in click chemistry and palladium-catalyzed reactions makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO9/c1-2-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-28-27(29)26-23-24-3-4-25(26)22-24/h1,3-4,24-26H,5-23H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZRVQUNZKWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














